Dimethyl 5-methylpyrazine-2,3-dicarboxylate
Overview
Description
Dimethyl 5-methylpyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the dimethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methylpyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.
Scientific Research Applications
Dimethyl 5-methylpyrazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrazine derivatives.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of dimethyl 5-methylpyrazine-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyrazine-2,5-dicarboxylate: Another pyrazine derivative with similar ester groups but different substitution patterns.
2,3-Diethyl-5-methylpyrazine: A related compound with ethyl groups instead of methyl groups on the pyrazine ring.
Uniqueness
Dimethyl 5-methylpyrazine-2,3-dicarboxylate is unique due to its specific substitution pattern and ester functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where other pyrazine derivatives may not be suitable .
Properties
IUPAC Name |
dimethyl 5-methylpyrazine-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-10-6(8(12)14-2)7(11-5)9(13)15-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYJYZKMGTTEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.